molecular formula C21H19NO4S B2651678 Ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate CAS No. 378194-26-4

Ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate

Cat. No.: B2651678
CAS No.: 378194-26-4
M. Wt: 381.45
InChI Key: PHSTTZSLBCHUHE-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a thiophene ring substituted with an ethyl ester, a methyl group, and a phenoxybenzamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitro groups

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated, nitro-substituted thiophene derivatives

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenoxybenzamido group may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
  • Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate

Uniqueness

Ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate is unique due to the presence of the phenoxybenzamido group, which imparts specific biological activities and interactions that are distinct from other thiophene derivatives .

Properties

IUPAC Name

ethyl 3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-3-25-21(24)19-14(2)12-18(27-19)22-20(23)15-8-7-11-17(13-15)26-16-9-5-4-6-10-16/h4-13H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSTTZSLBCHUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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